molecular formula C12Fe3O12 B024643 Triiron dodecacarbonyl CAS No. 100447-70-9

Triiron dodecacarbonyl

Cat. No.: B024643
CAS No.: 100447-70-9
M. Wt: 503.65 g/mol
InChI Key: HLYRMDDXFDINCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Triiron dodecacarbonyl undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, acids like hydrochloric acid, and various ligands for substitution reactions . Major products formed from these reactions include diiron and tetrairon carbonyl complexes .

Comparison with Similar Compounds

Triiron dodecacarbonyl can be compared with other similar compounds, such as:

This compound is unique due to its triangular structure and the specific reactivity of its iron centers, which make it a versatile compound in various chemical reactions and applications .

Biological Activity

Triiron dodecacarbonyl (Fe₃(CO)₁₂) is an organoiron compound notable for its unique structure and reactivity, particularly in biological contexts. This article explores its biological activity, synthesis, reactivity, and potential applications, supported by data tables and case studies.

Structure and Properties

This compound consists of three iron atoms arranged in a triangular configuration, surrounded by twelve carbon monoxide (CO) ligands. The compound appears as a dark green solid that sublimates under vacuum and is soluble in nonpolar organic solvents . Its structure can be represented as follows:

Fe3(CO)12 C2v symmetry \text{Fe}_3(\text{CO})_{12}\quad \text{ C}_2\text{v symmetry }

The compound is known for its reactivity, especially as a source of zero-valent iron, which can participate in various chemical reactions, including those mimicking biological processes.

Synthesis

The synthesis of this compound typically involves the thermolysis of iron pentacarbonyl (Fe(CO)₅) or the reaction of Fe(CO)₅ with a base followed by acid treatment. The general reaction pathway is:

3Fe CO 5Fe3(CO)12+3CO3\text{Fe CO }_5\rightarrow \text{Fe}_3(\text{CO})_{12}+3\text{CO}

This synthesis route highlights the compound's accessibility for research and potential applications in catalysis and biomimetic chemistry.

Hydrogenase Mimics

One of the most promising areas of research involving this compound is its role as a bioinspired model for hydrogenases. These enzymes are crucial for hydrogen production and utilization in biological systems. Studies have shown that this compound can effectively catalyze proton reduction, mimicking the function of natural hydrogenases .

Case Study: Catalytic Activity

A study demonstrated that this compound complexes modified with bisphosphine ligands exhibited significant catalytic activity for proton reduction at low overpotential. The catalytic cycle involved the formation of stable iron-sulfur clusters that facilitated electron transfer processes analogous to those occurring in natural hydrogenases.

Interaction with Biological Molecules

This compound has also been investigated for its interactions with various biological molecules. For instance, research indicates that it can form π-complexes with fatty acids such as conjugated linoleic acid (CLA), enhancing our understanding of its potential roles in biochemical pathways .

Reactivity and Safety Considerations

While this compound shows great promise in biological applications, it also poses safety risks due to its pyrophoric nature and toxicity associated with carbon monoxide release. Proper handling protocols are essential when working with this compound in laboratory settings.

Summary of Key Findings

Aspect Details
Chemical Formula Fe₃(CO)₁₂
Structure Triangular arrangement of three iron atoms with twelve CO ligands
Synthesis Methods Thermolysis of Fe(CO)₅; reaction with bases and acids
Biological Role Mimics hydrogenases; catalyzes proton reduction
Safety Risks Pyrophoric; toxic carbon monoxide release

Properties

IUPAC Name

carbon monoxide;iron
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/12CO.3Fe/c12*1-2;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYRMDDXFDINCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe].[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12Fe3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17685-52-8
Record name Dodecacarbonyl iron
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017685528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.